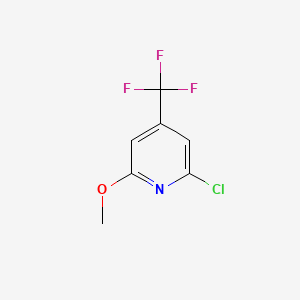

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine

Overview

Description

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5ClF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine, methoxy, and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various industrial and scientific applications.

Mechanism of Action

Target of Action

It is known that trifluoromethylpyridines, a class of compounds to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .

Mode of Action

Trifluoromethylpyridines are generally known for their unique physicochemical properties, which are thought to contribute to their biological activities .

Biochemical Pathways

It’s known that trifluoromethylpyridines are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

It’s known that trifluoromethylpyridines are often used in the protection of crops from pests , suggesting that they may have pesticidal effects.

Action Environment

The stability and reactivity of trifluoromethylpyridines can be influenced by various factors, including temperature and the presence of other chemical reagents .

Biochemical Analysis

Biochemical Properties

It is known that trifluoromethylpyridines, a group to which this compound belongs, play an important role in pharmaceuticals and agrochemicals . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridines .

Cellular Effects

Trifluoromethylpyridines are known to have significant impacts on various types of cells and cellular processes .

Molecular Mechanism

Trifluoromethylpyridines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of a chlorinated pyridine derivative using a fluorinating agent such as sulfur tetrafluoride or trifluoromethyl iodide . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine often involves a multi-step process. The initial step may include the chlorination of a pyridine derivative, followed by methoxylation and subsequent introduction of the trifluoromethyl group. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine has diverse applications in scientific research:

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-(trifluoromethyl)pyridine

- 2,6-Dichloro-4-(trifluoromethyl)pyridine

- 4-(Trifluoromethyl)pyridine

Uniqueness

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine is unique due to the presence of the methoxy group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of chlorine, methoxy, and trifluoromethyl groups in a single molecule provides a versatile scaffold for the development of new compounds with tailored properties .

Properties

IUPAC Name |

2-chloro-6-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEFQJNETFIPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)